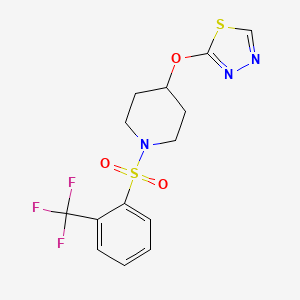

2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3S2/c15-14(16,17)11-3-1-2-4-12(11)25(21,22)20-7-5-10(6-8-20)23-13-19-18-9-24-13/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTPQOZCQURWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.

Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving thiosemicarbazide and an appropriate acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of this compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of piperidine derivatives with trifluoromethylphenyl sulfonyl groups and thiadiazole precursors. The methods of synthesis often utilize various reagents and conditions to achieve the desired product with high yield and purity.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole nucleus can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. These compounds often act by interfering with DNA synthesis and cell division, which are critical processes in cancer proliferation .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. In vitro evaluations have demonstrated effectiveness against a range of bacteria and fungi. For example, derivatives of 1,3,4-thiadiazoles have shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, 1,3,4-thiadiazole derivatives are also associated with several other pharmacological actions:

- Anti-inflammatory : Some compounds reduce inflammation markers in various models.

- Analgesic : Pain relief has been noted in animal studies.

- Antidiabetic : Certain derivatives have shown promise in lowering blood glucose levels.

- CNS Activity : Some thiadiazoles exhibit central nervous system depressant effects .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against HepG-2 and A-549 cell lines. The most potent compound demonstrated a significant reduction in cell viability compared to standard chemotherapy agents like cisplatin .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. For instance, binding interactions with dihydrofolate reductase (DHFR) were analyzed to ascertain potential mechanisms of action against cancer cells .

- Antimicrobial Screening : Another research effort focused on synthesizing new thiadiazole derivatives and testing them against various microbial strains using the paper disc diffusion method. Results indicated that certain derivatives had comparable or superior activity to established antibiotics .

Mechanism of Action

The mechanism of action of 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The compound shares structural homology with other 1,3,4-thiadiazole derivatives, particularly those bearing sulfonamide or aryl sulfonyl groups. A notable analog is 2-(2,4-dimethoxy benzyl)-(5-chloro-2-fluoro-4-(2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy) phenyl)sulfamide-1,3,4-thiadiazole, disclosed by Swain et al. (2017). Key similarities and differences include:

| Feature | Target Compound | Swain et al. (2017) Compound |

|---|---|---|

| Core Structure | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole |

| Sulfonamide Group | Piperidine-sulfonyl linkage | Aryl sulfonamide with 2,4-dimethoxybenzyl and pyridazinyl substituents |

| Aromatic Substituents | 2-(Trifluoromethyl)phenyl | Multi-substituted phenyl (chloro, fluoro, trifluoromethyl) and pyridazinyl groups |

| Pharmacokinetic Profile | Hypothesized enhanced metabolic stability due to trifluoromethyl group | Reported NaV1.7 inhibitory activity (IC50 ~50 nM) and improved solubility from methoxy groups |

The Swain et al. compound demonstrates potent NaV1.7 inhibition, a target for pain management, attributed to its multi-substituted aromatic system and sulfonamide pharmacophore. In contrast, the target compound’s piperidine-sulfonyl group may favor central nervous system (CNS) penetration, while its simpler aromatic system could reduce off-target effects .

Piperidine-Sulfonyl Derivatives

Piperidine-sulfonyl motifs are common in drug discovery. For example, sunitinib (a tyrosine kinase inhibitor) incorporates a piperidine ring but lacks the thiadiazole core. The target compound’s combination of piperidine-sulfonyl and thiadiazole may offer dual advantages:

- Improved Bioavailability: The trifluoromethyl group increases lipophilicity, aiding membrane permeability compared to non-fluorinated analogs.

Trifluoromethylphenyl-Containing Compounds

The 2-(trifluoromethyl)phenyl group is a hallmark of many bioactive molecules, such as celecoxib (COX-2 inhibitor). In the target compound, this group likely enhances binding to hydrophobic pockets in target proteins. Compared to celecoxib’s sulfonamide-isoxazole system, the thiadiazole-piperidine scaffold may confer distinct electronic and steric properties, altering target engagement.

Research Findings and Limitations

Hypothetical Advantages

- Metabolic Stability: The trifluoromethyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated thiadiazoles.

- Selectivity : Simpler substitution pattern (vs. Swain et al.’s multi-substituted analog) may minimize off-target interactions.

Biological Activity

2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a trifluoromethyl group, a sulfonyl group, and a piperidine ring, all of which contribute to its biological activity. The following sections will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Trifluoromethyl Group : Reagents such as trifluoromethyl iodide are used for this purpose.

- Sulfonylation : Sulfonyl chlorides are reacted in the presence of a base to introduce the sulfonyl group.

- Thiadiazole Ring Formation : This involves cyclization with thiosemicarbazide and an acid.

These steps result in a compound that has been shown to exhibit various biological activities .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of enzymes or receptors through binding interactions .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial properties against various pathogens. Studies show that derivatives can outperform standard antibiotics in some cases .

- Anticancer Properties : Thiadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance, certain derivatives have shown IC50 values ranging from 0.74 to 10 μg/mL against human colon and lung cancer cell lines .

- Anti-inflammatory Effects : Research indicates that compounds with a similar structure exhibit anti-inflammatory activity comparable to standard drugs like diclofenac .

Case Studies

Several studies have focused on the biological activity of thiadiazole derivatives:

- Antimicrobial Evaluation : A study assessed various synthesized thiadiazole derivatives against Gram-positive and Gram-negative bacteria using disc diffusion methods. Results indicated that several compounds exhibited potent antibacterial activity .

- Cytotoxicity Studies : In vitro evaluations revealed that certain derivatives significantly inhibited the growth of human cancer cell lines such as HCT116 and MCF-7, highlighting their potential as anticancer agents .

- Pharmacological Assessments : The anti-inflammatory and analgesic activities of related compounds were evaluated using carrageenan-induced edema models and tail flick tests in rats, demonstrating their effectiveness compared to established drugs .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | Trifluoromethyl & sulfonyl groups | Anticancer, Antimicrobial |

| 2-Amino-1,3,4-thiadiazole | Amino group & thiadiazole ring | Antimicrobial, Anticonvulsant |

The combination of functional groups in this compound provides distinctive chemical and biological properties that set it apart from other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonylation of piperidin-4-ol derivatives using 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts), and (2) coupling the sulfonylated piperidine intermediate with a functionalized 1,3,4-thiadiazole moiety via nucleophilic substitution. Solvent choice (e.g., DMF or THF), temperature control (60–90°C), and stoichiometric ratios of reactants significantly impact yield and purity. Spectral validation (IR, NMR) is essential to confirm intermediate structures .

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental analysis to verify empirical formula.

- IR spectroscopy to identify key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, thiadiazole ring vibrations).

- NMR (¹H, ¹³C, and ¹⁹F) to resolve trifluoromethyl and piperidine/heterocyclic proton environments.

- HPLC or LC-MS to assess purity (>95% required for biological assays) .

Q. What solvents and stability considerations are critical for handling this compound?

- Methodological Answer : The compound is stable in anhydrous DMSO or DMF at −20°C for long-term storage. Avoid aqueous or protic solvents (e.g., MeOH, H₂O) due to potential hydrolysis of the sulfonyl or thiadiazole groups. Conduct stability tests under intended experimental conditions (e.g., pH, temperature) using TLC or HPLC to monitor degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, and what limitations exist?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., enzymes with sulfonyl/sulfur-binding pockets). Focus on the trifluoromethyl group’s electronegativity and the thiadiazole’s π-π stacking potential. Validate predictions with in vitro assays, noting limitations such as solvent effects in silico vs. in vivo .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies involving trifluoromethyl and sulfonyl groups?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with alternative electron-withdrawing groups (e.g., nitro, cyano) to isolate the trifluoromethyl’s contribution.

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity differences.

- Pharmacophore modeling : Identify spatial and electronic requirements for activity, addressing discrepancies between computational and experimental data .

Q. How does the trifluoromethyl group influence intermolecular interactions in crystallographic studies?

- Methodological Answer : The CF₃ group enhances dipole-dipole interactions and hydrophobic packing in crystal lattices. Single-crystal X-ray diffraction reveals its role in stabilizing molecular conformations via C–F···H or F···π interactions. Compare with non-fluorinated analogs to quantify lattice energy differences .

Q. What experimental designs optimize the compound’s solubility for in vivo studies without compromising stability?

- Methodological Answer :

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.

- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) on the piperidine oxygen.

- pH adjustment : Test solubility in buffered solutions (pH 4–8) while monitoring thiadiazole ring stability via UV-Vis spectroscopy .

Q. How can researchers address low yields in the final coupling step between sulfonylated piperidine and thiadiazole intermediates?

- Methodological Answer :

- Activation of leaving groups : Replace chloride with tosylate or mesylate for better nucleophilic displacement.

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 min at 100°C vs. 12 hr conventional heating).

- Catalytic additives : Use KI or crown ethers to enhance reactivity in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.